molecular formula C28H27NO8 B613526 Fmoc-D-Asp-ODmb CAS No. 200335-63-3

Fmoc-D-Asp-ODmb

Cat. No.: B613526
CAS No.: 200335-63-3
M. Wt: 505.53
InChI Key: ODIFVCRSTRBDDR-XMMPIXPASA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-D-Asp-ODmb plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis of peptides. The Dmab group of this compound can be selectively removed by treatment with 2% hydrazine in dimethylformamide, making it an essential tool for the preparation of cyclic peptides . This compound is also involved in the synthesis of side-chain to side-chain lactam bridged peptides, where it interacts with lysine derivatives to form stable cyclic structures .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of peptides that interact with specific receptors on the cell surface, thereby influencing cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected aspartic acid derivative in peptide synthesis. The Dmab group of this compound can be selectively removed, allowing for the formation of cyclic peptides. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the synthesis of peptides with specific structural features. The removal of the Dmab group is achieved through treatment with hydrazine, which cleaves the protecting group and allows for the formation of the desired peptide structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to certain conditions. Long-term studies have shown that this compound can maintain its effectiveness in peptide synthesis for extended periods, although occasional sluggish cleavage of the aminobenzyl moiety has been observed . This can be mitigated by washing the support with specific solutions to enhance the cleavage process .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects observed in animal models. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the removal of protecting groups. The compound’s role in these pathways is crucial for the efficient synthesis of cyclic peptides and other complex peptide structures .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of this compound within specific cellular compartments are essential for its function in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for the efficient synthesis of peptides and the formation of cyclic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-ODmb involves the protection of the amino and carboxyl groups of aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the dimethylbenzyl (Dmb) group protects the carboxyl group. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .

Properties

IUPAC Name

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFVCRSTRBDDR-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123304
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200335-63-3
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200335-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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